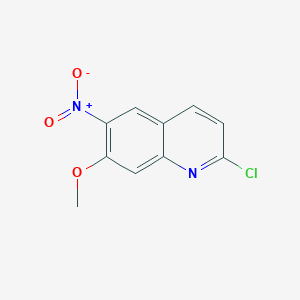

2-Chloro-7-methoxy-6-nitro-quinoline

Description

Properties

Molecular Formula |

C10H7ClN2O3 |

|---|---|

Molecular Weight |

238.63 g/mol |

IUPAC Name |

2-chloro-7-methoxy-6-nitroquinoline |

InChI |

InChI=1S/C10H7ClN2O3/c1-16-9-5-7-6(2-3-10(11)12-7)4-8(9)13(14)15/h2-5H,1H3 |

InChI Key |

UBAISGHYQHUEGR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C=CC(=NC2=C1)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Comparative Analysis of 2-Chloro-7-methoxy-6-nitro-quinoline and Analogous Compounds

Key Comparisons:

Substituent Effects on Electronic Properties The nitro group in this compound significantly enhances electron deficiency compared to analogs like 8-Chloro-7-methoxyquinoline, which lacks nitro. This electron withdrawal may increase reactivity in nucleophilic aromatic substitution (e.g., replacing Cl with amines) . Methoxy groups (e.g., in 2-Chloro-6,7-dimethoxy-3-methylquinoline) donate electrons, counterbalancing the deactivating effects of chloro and nitro groups. Such interplay can direct regioselectivity in further functionalization .

Biological Activity Nitro-substituted quinolines (e.g., the target compound) are often explored for antimicrobial activity due to nitroaromatic moieties’ ability to disrupt microbial redox cycles. In contrast, Zaroxolyn (7-chloro-1,2,3,4-tetrahydro-6-quinoline derivative) exhibits diuretic properties, highlighting how saturation and substituent positions dictate pharmacological outcomes . Carboxylic acid derivatives (e.g., 7-Methoxyquinoline-4-carboxylic acid) enhance solubility, making them preferable for drug formulations compared to nitro-containing compounds, which may face toxicity concerns .

Synthetic Challenges Introducing nitro groups at position 6 in the target compound likely requires careful control of nitration conditions. The methoxy group at position 7 may direct electrophilic attack to adjacent positions, while the chloro at position 2 competes as a meta-directing group . Dichloro analogs (e.g., 2,4-Dichloro-6-methoxyquinoline) are synthesized via sequential halogenation, leveraging chloro’s stability for intermediate isolation .

Physicochemical Properties Lipophilicity decreases in the order: 2,4-Dichloro-6-methoxyquinoline > 8-Chloro-7-methoxyquinoline > this compound. Steric effects in 2-Chloro-6,7-dimethoxy-3-methylquinoline limit accessibility to the quinoline core, contrasting with the target compound’s nitro group, which may facilitate π-π stacking in molecular interactions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Chloro-7-methoxy-6-nitro-quinoline, and how can reaction conditions be optimized?

- Methodology : Begin with quinoline ring formation via Skraup or Doebner-Miller synthesis. Introduce the chloro group at the 2-position using POCl₃ or SOCl₂ under reflux. Methoxy substitution at the 7-position typically involves nucleophilic aromatic substitution (e.g., NaOMe in DMF at 80–100°C). Nitration at the 6-position requires careful control of nitrating agents (HNO₃/H₂SO₄) to avoid over-nitration. Monitor intermediates via TLC and HPLC for purity .

- Key Considerations : Solvent polarity, temperature, and stoichiometry significantly impact nitro-group regioselectivity. Use anhydrous conditions for methoxy substitution to prevent hydrolysis .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, nitro-group deshielding effects on adjacent carbons) .

- IR Spectroscopy : Identify nitro (N-O stretching at ~1520–1350 cm⁻¹) and methoxy (C-O at ~1250 cm⁻¹) groups .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₈ClN₂O₃) and fragmentation patterns .

Q. How can researchers assess the stability of this compound under varying storage conditions?

- Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Degradation products (e.g., hydrolysis of chloro or nitro groups) can be identified via LC-MS. Store in amber vials at –20°C under inert gas to prevent photolysis and oxidation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodology :

- Dose-Response Analysis : Test across a wide concentration range (nM to mM) to identify non-linear effects, such as hormesis .

- Target Validation : Use CRISPR knockouts or siRNA to confirm specificity for hypothesized targets (e.g., topoisomerases or kinase enzymes).

- Meta-Analysis : Compare datasets across studies using standardized assays (e.g., MTT vs. resazurin for cytotoxicity) to control for methodological variability .

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodology :

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for Suzuki-Miyaura or Buchwald-Hartwig couplings. The chloro group at C2 is more reactive than the nitro group due to lower electron density .

- Retrosynthesis Tools : Use AI-driven platforms (e.g., Reaxys or CAS SciFinder) to identify feasible routes for introducing substituents at C3 or C8 .

Q. What experimental designs mitigate interference from nitro-group reduction in biological assays?

- Methodology :

- Redox Buffers : Include antioxidants (e.g., ascorbic acid) in cell culture media to stabilize the nitro group .

- Metabolite Profiling : Use LC-MS/MS to track nitro-to-amine conversion in vitro. Compare activity of parent compound vs. metabolites .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the antimicrobial efficacy of this compound?

- Root Causes :

- Strain-specific resistance mechanisms (e.g., efflux pumps in Gram-negative bacteria) .

- Variability in nitroreductase enzyme expression across microbial species .

- Resolution : Standardize MIC assays using CLSI guidelines and include positive controls (e.g., ciprofloxacin) .

Q. How can researchers address discrepancies in reported solubility and bioavailability data?

- Methodology :

- Solvent Screening : Test in DMSO, PEG-400, and cyclodextrin-based vehicles. The nitro group reduces aqueous solubility, requiring co-solvents for in vivo studies .

- Permeability Assays : Use Caco-2 monolayers or PAMPA to measure logP and predict blood-brain barrier penetration .

Tables for Key Data Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.